1-Methyl-4-(trifluoromethoxy)benzene CAS number and properties
1-Methyl-4-(trifluoromethoxy)benzene CAS number and properties
An In-Depth Technical Guide to 1-Methyl-4-(trifluoromethoxy)benzene
Abstract
This technical guide provides a comprehensive overview of 1-methyl-4-(trifluoromethoxy)benzene (CAS No. 706-27-4), a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. This document will detail its core physicochemical properties, common synthetic pathways with mechanistic insights, and its strategic applications, particularly in drug development. The guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile chemical building block.
Compound Identification and Structure
1-Methyl-4-(trifluoromethoxy)benzene, also commonly known as 4-(trifluoromethoxy)toluene, is an organic compound featuring a toluene backbone substituted with a trifluoromethoxy group at the para-position.[1]
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IUPAC Name: 1-Methyl-4-(trifluoromethoxy)benzene[2]
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CAS Number: 706-27-4[1]
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Molecular Formula: C₈H₇F₃O[1]
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Synonyms: 4-(Trifluoromethoxy)toluene, 4-Methyl-alpha,alpha,alpha-trifluoroanisole, p-Tolyloxytrifluoromethane[1]
Molecular Structure:
Caption: Chemical structure of 1-Methyl-4-(trifluoromethoxy)benzene.
Physicochemical Properties
The trifluoromethoxy group significantly influences the physical and chemical properties of the parent toluene molecule, imparting increased lipophilicity and metabolic stability. The quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 176.14 g/mol | [1][3] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 129-130 °C | [4][5] |
| Density | 1.144 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.426 | [4][5] |
| InChI Key | JUXFXYQUXNXVAA-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
The synthesis of aryl trifluoromethyl ethers like 1-methyl-4-(trifluoromethoxy)benzene is a non-trivial process that has seen significant methodological development. A common and industrially relevant approach involves a two-step chlorination/fluorination sequence starting from the corresponding phenol, in this case, p-cresol.
Experimental Protocol: Two-Step Synthesis from p-Cresol
Step 1: Trichloromethylation of p-Cresol
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Rationale: The initial step involves converting the phenolic hydroxyl group into a trichloromethoxy group. This is often achieved by reaction with carbon tetrachloride in the presence of a base or via an intermediate such as a chlorothionoformate.
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Procedure:
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To a solution of p-cresol in a suitable solvent (e.g., tetrachloroethane), add a chlorinating agent like phosgene or a precursor.
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The reaction is typically performed under inert atmosphere and may require elevated temperatures.
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The resulting intermediate, 1-methyl-4-(trichloromethoxy)benzene, is then isolated after an aqueous workup and solvent removal.[6]
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Step 2: Fluorination of 1-Methyl-4-(trichloromethoxy)benzene
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Rationale: The trichloromethyl group is highly susceptible to nucleophilic fluoride exchange. Strong fluorinating agents are required to replace all three chlorine atoms with fluorine.
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Procedure:
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The crude 1-methyl-4-(trichloromethoxy)benzene is treated with a fluorinating agent, such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF).[6][7]
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This reaction is highly exothermic and is conducted in a pressure-rated vessel (autoclave) at elevated temperatures (e.g., 80°C).[6]
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Upon completion, the reaction mixture is carefully vented, and the crude product is purified by distillation to yield 1-methyl-4-(trifluoromethoxy)benzene.[6]
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Caption: Influence of the trifluoromethoxy group on drug design parameters.
Safety and Handling
While specific safety data for 1-methyl-4-(trifluoromethoxy)benzene is not as extensively documented as for more common reagents, data for structurally similar compounds provide a basis for safe handling protocols. The primary hazards are associated with irritation and potential flammability.
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Hazard Statements:
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H302: Harmful if swallowed. [8][9] * H315: Causes skin irritation. [8][9] * H319: Causes serious eye irritation. [8][9] * H335: May cause respiratory irritation. [8][9]* Precautionary Statements:
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P261: Avoid breathing vapours/spray. [8][9] * P280: Wear protective gloves, eye protection, and face protection. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8][9]* Personal Protective Equipment (PPE):
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Eye/Face Protection: Use chemical safety goggles and/or a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. [9] * Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a NIOSH-approved respirator may be necessary. [10]* Handling: Handle in accordance with good industrial hygiene and safety practices. Keep away from heat, sparks, and open flames. [11]
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Spectroscopic Data
Characterization of 1-methyl-4-(trifluoromethoxy)benzene is typically performed using standard spectroscopic methods. Published data and supplier information confirm the availability of:
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Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are essential for structural confirmation. The ¹⁹F NMR will show a characteristic singlet for the -OCF₃ group. [12]* Mass Spectrometry (MS): GC-MS analysis can confirm the molecular weight (m/z = 176.1). [12]* Infrared (IR) Spectroscopy: IR spectra will show characteristic C-F and C-O stretching vibrations. [3]
Conclusion
1-Methyl-4-(trifluoromethoxy)benzene is a valuable fluorinated building block with a unique set of properties that make it highly desirable for applications in drug discovery and advanced materials. Its ability to confer metabolic stability and high lipophilicity, while modulating electronic interactions, ensures its continued importance in the synthesis of novel chemical entities. A thorough understanding of its synthesis, properties, and safe handling procedures is crucial for its effective application in research and development.
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ChemBK. (2024, April 9). 1-Methyl-4-(trifluoromethyl)benzene - Physico-chemical Properties. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(Methoxymethyl)-4-(trifluoromethyl)benzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Ethyl-4-(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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